molecular formula C16H13NO3S2 B13394751 5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Cat. No.: B13394751
M. Wt: 331.4 g/mol
InChI Key: NTKWOUHXDKSPIX-UHFFFAOYSA-N
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Description

5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core with a benzylidene substituent and a thiophene ring. This compound is of significant interest due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione typically involves the condensation of 2-(thiophen-2-yl)ethanol with 4-formylbenzoic acid, followed by cyclization with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antidiabetic properties.

    Industry: Potential use as a corrosion inhibitor for metals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
  • 5-(4-(2-(Biphenyl-4-yl-2-oxo-ethoxy)benzylidene)thiazolidine-2,4-dione)

Uniqueness

5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is unique due to the presence of the thiophene ring, which enhances its pharmacological properties compared to other similar compounds. The thiophene ring contributes to its higher potency as an antimicrobial and anticancer agent .

Properties

Molecular Formula

C16H13NO3S2

Molecular Weight

331.4 g/mol

IUPAC Name

5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)

InChI Key

NTKWOUHXDKSPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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